molecular formula C21H26N4OS3 B11032090 2-[(6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)amino]-2-oxoethyl 4-phenylpiperazine-1-carbodithioate

2-[(6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)amino]-2-oxoethyl 4-phenylpiperazine-1-carbodithioate

Cat. No.: B11032090
M. Wt: 446.7 g/mol
InChI Key: LDLRJOJROSIRMP-UHFFFAOYSA-N
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Description

The compound 2-[(6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)amino]-2-oxoethyl 4-phenylpiperazine-1-carbodithioate features a hybrid structure combining a 6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole core, an oxoethylamino linker, and a 4-phenylpiperazine-1-carbodithioate moiety. The tetrahydrobenzothiazole ring system is a bioisostere commonly found in pharmaceuticals due to its ability to mimic aromatic heterocycles while offering conformational flexibility .

Crystallographic software such as SHELXL (for small-molecule refinement) and ORTEP-III (for graphical representation) have been instrumental in elucidating the structural features of analogous compounds, enabling precise analysis of bond lengths, angles, and intermolecular interactions .

Properties

Molecular Formula

C21H26N4OS3

Molecular Weight

446.7 g/mol

IUPAC Name

[2-[(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)amino]-2-oxoethyl] 4-phenylpiperazine-1-carbodithioate

InChI

InChI=1S/C21H26N4OS3/c1-15-7-8-17-18(13-15)29-20(22-17)23-19(26)14-28-21(27)25-11-9-24(10-12-25)16-5-3-2-4-6-16/h2-6,15H,7-14H2,1H3,(H,22,23,26)

InChI Key

LDLRJOJROSIRMP-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(C1)SC(=N2)NC(=O)CSC(=S)N3CCN(CC3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)amino]-2-oxoethyl 4-phenylpiperazine-1-carbodithioate typically involves multiple stepsThe reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-[(6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)amino]-2-oxoethyl 4-phenylpiperazine-1-carbodithioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used .

Scientific Research Applications

2-[(6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)amino]-2-oxoethyl 4-phenylpiperazine-1-carbodithioate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)amino]-2-oxoethyl 4-phenylpiperazine-1-carbodithioate involves its interaction with specific molecular targets and pathways. The benzothiazole ring can interact with various enzymes and receptors, modulating their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity, while the carbodithioate group can participate in redox reactions, influencing cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Features and Functional Group Variations

The table below compares the target compound with two structurally related molecules from the literature:

Compound Name Core Structure Key Substituents Functional Group Differences Potential Biological Implications
Target Compound : 2-[(6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)amino]-2-oxoethyl 4-phenylpiperazine-1-carbodithioate Tetrahydrobenzothiazole 6-Methyl, 4-phenylpiperazine-1-carbodithioate Carbodithioate (-S-C(=S)-O-) Metal chelation, enhanced lipophilicity
Analog 1 : 6-Methyl-2-{[(4-methyl-1-piperazinyl)acetyl]amino}-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide Tetrahydrobenzothiophene 4-Methylpiperazinyl acetyl, carboxamide (-CONH2) Carboxamide (-CONH2) Hydrogen bonding, solubility
Analog 2 : 2-[(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thien-2-yl)amino]-2-oxoacetic acid hydrazide Tetrahydrobenzothiophene 3-Cyano, pyrazolyl hydrazide Cyano (-CN), hydrazide (-NH-NH-CO-) Electron-withdrawing effects, potential kinase inhibition
Functional Group Analysis:
  • Carbodithioate vs. The thioester moiety may also facilitate covalent interactions with cysteine residues in enzymes .
  • 4-Phenylpiperazine vs. 4-Methylpiperazine : The phenyl group in the target compound introduces aromatic π-π stacking capabilities, which could enhance binding to serotonin or dopamine receptors compared to the methyl group in Analog 1 .
  • Cyano Substituent in Analog 2: The electron-withdrawing cyano group in Analog 2 may reduce electron density in the benzothiophene ring, affecting reactivity and binding to targets like kinases .

Hydrogen Bonding and Crystallographic Behavior

Hydrogen bonding patterns, analyzed via graph set theory (as described by Bernstein et al.), reveal critical differences in molecular packing and stability :

  • The carboxamide group in Analog 1 participates in strong N-H···O hydrogen bonds, promoting crystalline stability and solubility.
  • Analog 2’s hydrazide group forms intermolecular N-H···N bonds, creating extended networks that could influence its solid-state reactivity .

Biological Activity

The compound 2-[(6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)amino]-2-oxoethyl 4-phenylpiperazine-1-carbodithioate is a synthetic derivative that incorporates a benzothiazole moiety and a piperazine structure. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry.

Chemical Structure

The molecular formula of the compound is C17H18N6O2S2C_{17}H_{18}N_{6}O_{2}S_{2}, with a molecular weight of approximately 386.49 g/mol. The structure features a piperazine ring, which is known for its versatility in drug design, and a benzothiazole group that often exhibits biological activity.

Biological Activity Overview

Research indicates that derivatives of benzothiazole and piperazine possess a wide range of biological activities including:

  • Antimicrobial Properties : Compounds with benzothiazole structures have shown efficacy against various bacterial and fungal strains. For instance, studies have demonstrated that certain benzothiazole derivatives exhibit significant antibacterial activity with minimal inhibitory concentrations (MICs) as low as 50 μg/mL against tested organisms .
  • Anticancer Activity : Piperazine derivatives have been investigated for their ability to inhibit cancer cell proliferation. A related study identified that certain piperazine compounds could effectively arrest cells in mitosis and induce apoptosis in cancer cell lines . The structure-activity relationship (SAR) analysis revealed that modifications on the piperazine ring can enhance anticancer properties.
  • Enzyme Inhibition : Some studies have highlighted the ability of benzothiazole derivatives to inhibit enzymes such as acetylcholinesterase, which is relevant in treating neurodegenerative diseases like Alzheimer’s . The interaction between these compounds and target enzymes is often analyzed using molecular docking techniques.

Antimicrobial Activity

A series of experiments evaluated the antimicrobial efficacy of compounds related to the target structure. The results indicated that modifications in the benzothiazole moiety significantly influenced antibacterial potency. For example:

CompoundMIC (μg/mL)Activity
Benzothiazole Derivative A50Effective against E. coli
Benzothiazole Derivative B75Effective against S. aureus

Anticancer Activity

In vitro assays on various cancer cell lines (e.g., MDA-MB-231 for breast cancer) demonstrated that:

CompoundIC50 (μM)Cell Line
Piperazine Derivative X0.004T-cell proliferation
Piperazine Derivative Y0.01SK-Hep-1

These findings suggest that the piperazine component plays a crucial role in enhancing the anticancer activity of the compound.

Enzyme Inhibition Studies

Molecular docking studies were conducted to assess the binding affinity of the compound to acetylcholinesterase. The results showed that:

CompoundBinding Energy (kcal/mol)Target Enzyme
Compound Z-9.5Acetylcholinesterase

This indicates a strong potential for therapeutic applications in neurodegenerative disorders.

Case Studies

  • Case Study on Anticancer Properties : A recent study focused on the synthesis and evaluation of various piperazine derivatives against cancer cell lines. The results indicated that specific substitutions on the piperazine ring led to improved cytotoxicity, highlighting the importance of structural modifications for enhancing biological activity .
  • Case Study on Antimicrobial Efficacy : Another research project evaluated a series of benzothiazole compounds for their antimicrobial properties against clinical isolates. The study concluded that certain derivatives exhibited promising results, paving the way for further development as potential antibiotics .

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